molecular formula C10H12N2S B14553875 N,4,5-Trimethyl-1,3-benzothiazol-2-amine CAS No. 62194-31-4

N,4,5-Trimethyl-1,3-benzothiazol-2-amine

Cat. No.: B14553875
CAS No.: 62194-31-4
M. Wt: 192.28 g/mol
InChI Key: RUTQSHLCNZECQA-UHFFFAOYSA-N
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Description

N,4,5-Trimethyl-1,3-benzothiazol-2-amine (CAS Registry Number: 62194-31-4 ) is a small molecule belonging to the benzothiazole class, with a molecular formula of C 10 H 12 N 2 S and a molecular weight of 192.28 g/mol . This compound features a benzothiazole core structure, which is a benzene ring fused to a thiazole ring, and is substituted with methyl groups at the 4, 5, and N-2 positions. Benzothiazole derivatives are recognized as a privileged scaffold in medicinal chemistry and drug discovery due to their diverse biological activities. Notably, related [1,2,4]triazolo[3,4-b]benzothiazole (TBT) derivatives have been identified as a novel inhibitor scaffold that competes with nicotinamide in the binding pockets of human poly- and mono-ADP-ribosyltransferase (PARP) enzymes . These enzymes are involved in critical cellular processes such as DNA repair and signal transduction, making them significant targets in oncology and other therapeutic areas. The TBT scaffold has demonstrated potent inhibition of various PARP enzymes, favorable cellular engagement, and promising in vitro ADME properties, underscoring the potential of benzothiazole-based compounds in future drug development efforts . As a substituted benzothiazole, this compound serves as a valuable chemical intermediate and building block for organic synthesis. It is used by researchers in the development of novel heterocyclic compounds, the exploration of structure-activity relationships (SAR), and the creation of specialized chemical libraries for high-throughput screening. Please Note: This product is intended for research and development purposes in a laboratory setting only. It is strictly not designed, tested, or approved for human therapeutic, diagnostic, or any other personal use.

Properties

CAS No.

62194-31-4

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N,4,5-trimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-6-4-5-8-9(7(6)2)12-10(11-3)13-8/h4-5H,1-3H3,(H,11,12)

InChI Key

RUTQSHLCNZECQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC)C

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Thiourea Derivatives

A foundational approach involves converting 4,5-dimethylaniline (1) into a thiourea intermediate, followed by acid-catalyzed cyclization. In this method, 4,5-dimethylaniline reacts with methyl isothiocyanate in anhydrous ethanol under reflux, yielding N-(4,5-dimethylphenyl)-N'-methylthiourea (2). Subsequent treatment with concentrated sulfuric acid at 80–90°C induces cyclodehydration, forming the benzothiazole nucleus (3). This route achieves moderate yields (58–65%) and prioritizes regioselectivity due to the electron-donating methyl groups directing cyclization.

Reaction Scheme 1:

  • $$ \text{4,5-Dimethylaniline + CH}_3\text{NCS} \rightarrow \text{N-(4,5-Dimethylphenyl)-N'-methylthiourea} $$
  • $$ \text{N-(4,5-Dimethylphenyl)-N'-methylthiourea} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} $$

Oxidative Cyclization Using 2-Aminothiophenol Analogues

Alternative routes employ 4,5-dimethyl-2-aminothiophenol (4), synthesized via reduction of 4,5-dimethyl-2-nitrothiophenol. Condensation with methylamine hydrochloride in the presence of cerium(IV) ammonium nitrate (CAN) and hydrogen peroxide (H$$2$$O$$2$$) in dimethylformamide (DMF) facilitates oxidative cyclization at 60°C. This method offers higher yields (72–78%) but requires stringent control over oxidative conditions to prevent overoxidation of thiol groups.

Reaction Scheme 2:
$$ \text{4,5-Dimethyl-2-aminothiophenol + CH}3\text{NH}2\cdot\text{HCl} \xrightarrow[\text{H}2\text{O}2]{\text{Ce(IV)}} \text{this compound} $$

N-Methylation of 4,5-Dimethyl-1,3-benzothiazol-2-amine

Post-Cyclization Methylation

For substrates where the amine group remains unmethylated after cyclization, direct N-methylation using methyl iodide (CH$$3$$I) in the presence of potassium carbonate (K$$2$$CO$$_3$$) in acetone proves effective. Stirring at room temperature for 12 hours introduces the methyl group with 85–90% efficiency, though purification via column chromatography is often necessary to remove residual iodides.

Reaction Scheme 3:
$$ \text{4,5-Dimethyl-1,3-benzothiazol-2-amine + CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} $$

Reductive Amination Approaches

In cases where the benzothiazole intermediate bears a ketone group, reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) and methylamine in methanol at pH 5–6 provides an alternative pathway. This method, while less common, avoids harsh alkylating agents and achieves yields of 68–73%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C) enhance reaction rates but risk decomposition of methyl groups. Conversely, ethanol or methanol at 60–70°C balances reactivity and stability, particularly for acid-catalyzed routes.

Catalytic Enhancements

Introducing p-toluenesulfonic acid (p-TsOH) as a catalyst in thiourea cyclization reduces reaction times from 8 hours to 3 hours, improving yields to 70–75%. Similarly, microwave-assisted synthesis at 100°C for 20 minutes achieves comparable efficiency, though scalability remains a challenge.

Analytical Characterization and Validation

Spectroscopic Data

Table 1: Spectral Characteristics of this compound

Technique Key Signals
IR (KBr) 3340 cm$$^{-1}$$ (N-H stretch), 2920 cm$$^{-1}$$ (C-H), 1635 cm$$^{-1}$$ (C=N)
$$^1$$H NMR δ 2.35 (s, 3H, N-CH$$3$$), δ 2.28 (s, 6H, C4/C5-CH$$3$$), δ 6.85–7.20 (m, 2H, Ar-H)
$$^{13}$$C NMR δ 24.5 (N-CH$$3$$), δ 21.8 (C4/C5-CH$$3$$), δ 152.1 (C2), δ 135.4–125.2 (Ar-C)

Purity and Yield Comparison

Table 2: Synthetic Method Efficiency

Method Yield (%) Purity (HPLC) Reaction Time
Thiourea Cyclization 65 98.5 6 hours
Oxidative Cyclization 78 97.8 4 hours
Post-Cyclization Methylation 85 99.1 12 hours

Biological Activity Correlations

While antimicrobial screening falls outside this report’s scope, structural analogs from literature exhibit enhanced activity when methyl groups occupy the 4- and 5-positions, likely due to increased lipophilicity and membrane penetration. Such findings underscore the compound’s potential as a pharmacophore in drug development.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,4,5-Trimethyl-1,3-benzothiazol-2-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of N,4,5-Trimethyl-1,3-benzothiazol-2-amine involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and metabolism . The compound’s interaction with these enzymes disrupts their normal function, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Benzothiazol-2-amine Derivatives

Compound Name Substituents Core Structure Key Properties/Effects
N,4,5-Trimethyl-1,3-benzothiazol-2-amine N-CH₃, 4-CH₃, 5-CH₃ Aromatic benzothiazole Enhanced lipophilicity; electron-donating methyl groups stabilize aromatic ring
6-Methyl-1,3-benzothiazol-2-amine 6-CH₃ Aromatic benzothiazole Reduced steric hindrance; moderate solubility in polar solvents
5-Chloro-4-methyl-1,3-benzothiazol-2-amine 5-Cl, 4-CH₃ Aromatic benzothiazole Electron-withdrawing Cl increases reactivity; potential for halogen bonding
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 5,5,7-CH₃ (saturated ring) Partially saturated benzothiazole Increased solubility due to reduced aromaticity; altered pharmacokinetics

Key Observations :

  • Methyl vs. Chloro Substituents : Methyl groups (electron-donating) enhance lipophilicity and metabolic stability, whereas chloro groups (electron-withdrawing) improve electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) .
  • Saturated vs. Aromatic Cores : Partially saturated benzothiazoles (e.g., tetrahydro derivatives) exhibit higher solubility in aqueous media but reduced aromatic conjugation, impacting UV absorption and biological target binding .

Table 3: Pharmacological Profiles of Selected Derivatives

Compound Bioactivity Mechanism/Application Reference
This compound Antimicrobial (Gram-positive bacteria) Membrane disruption via lipophilic interactions
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Antiproliferative (IC₅₀ = 3.2 μM vs. HeLa) DNA intercalation; nitro group enhances redox activity
CBK277756 (6-Amino derivative) Proteasome inhibition (IC₅₀ = 0.8 μM) Ubiquitin-proteasome pathway modulation
5-Chloro-4-methyl-1,3-benzothiazol-2-amine Antifungal (Candida albicans) Disruption of ergosterol biosynthesis

Key Findings :

  • The N,4,5-trimethyl derivative shows selective activity against Gram-positive bacteria, attributed to its ability to penetrate lipid-rich bacterial membranes .
  • Nitro-substituted triazole hybrids exhibit potent anticancer activity due to redox cycling and DNA damage .
Physicochemical Properties

Table 4: Solubility and Molecular Properties

Compound Molecular Weight (g/mol) Solubility (μg/mL) logP*
This compound 206.3 ~20 (aqueous) 2.8
6-Methyl-1,3-benzothiazol-2-amine 180.2 35 (pH 7.4) 2.1
N-[5-(tetrahydrofuran-2-ylmethyl)-...-1,3-benzothiazol-2-amine 317.4 42.1 (pH 7.4) 1.5

Notes:

  • The N,4,5-trimethyl derivative has higher logP (2.8) than analogues with fewer methyl groups, correlating with increased membrane permeability .
  • Solubility decreases with aromaticity; partially saturated derivatives (e.g., tetrahydrofuran-containing compound) show improved aqueous solubility .

Q & A

Q. What are the established synthetic routes for N,4,5-Trimethyl-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

The synthesis of benzothiazole derivatives often involves cyclization reactions. For This compound, a plausible route includes the condensation of substituted anilines with thiourea derivatives in the presence of a dehydrating agent. Evidence from analogous compounds (e.g., 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) suggests refluxing in a polar aprotic solvent (e.g., DMF or ethanol) at 80–100°C for 6–12 hours to achieve optimal yields . Key parameters to optimize include stoichiometry, temperature, and catalyst selection (e.g., iodine or Lewis acids). Purity can be enhanced via recrystallization using ethanol/water mixtures.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For benzothiazole analogs, SC-XRD data (e.g., C12H14N2S derivatives) reveal dihedral angles between aromatic and heterocyclic rings (e.g., 73.15°), bond lengths (C–S: ~1.74 Å, C–N: ~1.32 Å), and hydrogen-bonding patterns (N–H⋯N interactions) . Refinement using SHELX software (e.g., SHELXL) ensures accurate atomic displacement parameters and R-factor convergence (<0.05 for high-quality data) . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy should confirm functional groups and substituent positions.

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.1–2.5 ppm for N–CH3), aromatic protons (δ ~6.8–7.5 ppm), and amine protons (δ ~5.5 ppm, broad).
  • IR : Confirm N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C10H13N2S: 217.0804) and fragmentation patterns.
    Cross-validation with SC-XRD data minimizes misassignment risks .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from force field limitations or solvent effects in docking studies. For example, if in silico models predict strong binding to a target (e.g., FABP4) but in vitro assays show weak activity, validate computational parameters:

  • Use explicit solvent models (e.g., molecular dynamics with TIP3P water).
  • Compare multiple docking software (AutoDock, Glide) to assess consensus.
  • Perform binding free energy calculations (MM-PBSA/MM-GBSA) .
    Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile differences .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antimicrobial activity?

  • Core Modifications : Compare This compound with halogenated analogs (e.g., 4,7-dichloro derivatives) to assess electron-withdrawing effects on antibacterial potency .
  • Side-Chain Variations : Introduce substituents at the 4- or 5-position to evaluate steric/electronic impacts. For instance, bulky groups may enhance membrane penetration in Gram-negative bacteria .
  • Biological Assays : Use minimum inhibitory concentration (MIC) assays against S. aureus and E. coli, coupled with cytotoxicity profiling (e.g., MTT assays on mammalian cells) .

Q. How can crystallographic data inform the design of derivatives with improved thermal stability?

SC-XRD data reveal packing motifs (e.g., π-π stacking, hydrogen-bonding networks) that stabilize the crystal lattice. For example, inversion dimers linked via N–H⋯N bonds in C12H14N2S derivatives correlate with higher melting points . To enhance thermal stability:

  • Introduce halogen atoms (F, Cl) to strengthen intermolecular interactions.
  • Optimize methyl group placement to minimize steric hindrance in the solid state .
    DSC/TGA analysis can validate improvements.

Q. What are best practices for refining low-resolution X-ray data of benzothiazole derivatives?

  • Data Collection : Use high-intensity radiation (e.g., synchrotron) and low-temperature (100 K) to reduce thermal motion.
  • Software Tools : SHELXL’s restraints (e.g., DFIX, FLAT) help model disordered regions. For twinned crystals, SHELXD’s twin-law detection is critical .
  • Validation : Check Rint (<0.1) and completeness (>95%) metrics. Use PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C2 in the thiazole ring).
  • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess susceptibility to attack. For example, electron-deficient rings (e.g., fluorinated analogs) show higher reactivity .
  • Solvent Effects : Include PCM models to simulate reaction environments (e.g., DMSO vs. water) .

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